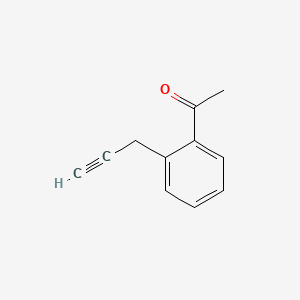

1-(2-Prop-2-ynylphenyl)ethanone

Description

1-(2-Prop-2-ynylphenyl)ethanone (CAS 137241-55-5) is a ketone derivative featuring a phenyl ring substituted with a propargyl (prop-2-ynyl) group at the ortho position and an acetyl group. This compound is structurally characterized by the presence of a reactive alkyne moiety, which confers unique chemical properties, such as participation in click chemistry or cycloaddition reactions. Its safety data sheet highlights its use in industrial or research settings, with specific handling precautions for inhalation and exposure .

Properties

Molecular Formula |

C11H10O |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-(2-prop-2-ynylphenyl)ethanone |

InChI |

InChI=1S/C11H10O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h1,4-5,7-8H,6H2,2H3 |

InChI Key |

GNRIBASHZCBBDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CC#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Prop-2-ynylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-prop-2-ynylphenylmagnesium bromide with acetyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction parameters and ensure high yields and purity.

Chemical Reactions Analysis

1-(2-Prop-2-ynylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Prop-2-ynylphenyl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving phenyl and alkyne groups.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Prop-2-ynylphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug development. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Antimicrobial Activity

- 1-(4-(Quinolin-8-ylamino)phenyl)ethanone: Exhibits antibacterial activity against gram-positive and gram-negative bacteria due to the quinoline moiety .

- α-Azole Ketones (e.g., 1-(7-ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone): Show antifungal and antibacterial activity via azole-mediated enzyme inhibition .

Enzyme Inhibition and Therapeutic Potential

- 1-(2-Hydroxy-4-morpholinylphenyl)ethanone: Inhibits DNA-PK, enhancing radiation-induced cancer cell death .

- Indolyl-3-ethanone-α-thioethers (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone): Demonstrate antimalarial activity surpassing chloroquine, attributed to nitro and thioether groups .

Binding Affinity

- 1-(4-Ethylphenyl)ethanone and 1-(3,4-dimethylphenyl)ethanone: Bind to SvelOBP1 with dissociation constants (K values) indicative of hydrophobic interactions .

Key Insight : Substituents like propargyl, nitro, or heterocycles dictate target specificity. The propargyl group’s role in biological systems remains underexplored compared to well-studied analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.